molecular formula C25H25NO3 B606500 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid CAS No. 862891-27-8

2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid

Cat. No. B606500
M. Wt: 387.48
InChI Key: IUJTVDNJFPZYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid consists of a benzoic acid moiety linked to a phenylpentanamido group . The exact 3D structure would require more detailed analysis such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid would be influenced by its functional groups. The carboxylic acid group (-COOH) is acidic and can participate in acid-base reactions. The amide group (-CONH2) can undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of polar functional groups (like -COOH and -CONH2) in 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid would increase its solubility in polar solvents. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

BLT2 Agonist

CAY10583 is a potent and selective full agonist for Leukotriene B4 receptor type 2 (BLT2) . This means it can bind to this receptor and activate it, which can have various effects depending on the cell and tissue type.

Wound Healing

Research has shown that CAY10583 can promote wound healing . This could potentially be used in treatments to accelerate the healing process in wounds.

Cell Proliferation

CAY10583 has been found to promote cell proliferation in cultured intestinal epithelial cells . This could be useful in research related to cell growth and development.

Keratinocyte Migration

CAY10583 directly promotes keratinocyte migration in vitro . This could have implications for skin health and wound healing, as keratinocytes are a major component of the epidermis.

Intracellular Calcium Stores

CAY10583 dose-dependently increases intracellular calcium stores . This could have various implications, as calcium ions play a key role in many cellular processes.

ERK Phosphorylation

CAY10583 induces ERK phosphorylation . ERK is a key protein involved in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation and differentiation.

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. As a general rule, handling of chemical substances should always include appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJTVDNJFPZYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680163
Record name 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid

CAS RN

862891-27-8
Record name 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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